molecular formula C26H24N4O3S2 B10951250 2-[3-(2-methylpropoxy)phenyl]-N-{[2-(thiophen-2-ylcarbonyl)hydrazinyl]carbonothioyl}quinoline-4-carboxamide

2-[3-(2-methylpropoxy)phenyl]-N-{[2-(thiophen-2-ylcarbonyl)hydrazinyl]carbonothioyl}quinoline-4-carboxamide

Cat. No.: B10951250
M. Wt: 504.6 g/mol
InChI Key: ZUKPFZAFVRQJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-ISOBUTOXYPHENYL)-N-{[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes an isobutoxyphenyl group, a thienylcarbonyl hydrazino group, and a quinolinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ISOBUTOXYPHENYL)-N-{[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-ISOBUTOXYPHENYL)-N-{[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction could produce hydrazine derivatives .

Scientific Research Applications

2-(3-ISOBUTOXYPHENYL)-N-{[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-ISOBUTOXYPHENYL)-N-{[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-(3-ISOBUTOXYPHENYL)-N-{[2-(2-THIENYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H24N4O3S2

Molecular Weight

504.6 g/mol

IUPAC Name

2-[3-(2-methylpropoxy)phenyl]-N-[(thiophene-2-carbonylamino)carbamothioyl]quinoline-4-carboxamide

InChI

InChI=1S/C26H24N4O3S2/c1-16(2)15-33-18-8-5-7-17(13-18)22-14-20(19-9-3-4-10-21(19)27-22)24(31)28-26(34)30-29-25(32)23-11-6-12-35-23/h3-14,16H,15H2,1-2H3,(H,29,32)(H2,28,30,31,34)

InChI Key

ZUKPFZAFVRQJHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NNC(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.